molecular formula C12H13NOS B13210430 n-(Furan-2-ylmethyl)-4-(methylthio)aniline

n-(Furan-2-ylmethyl)-4-(methylthio)aniline

Cat. No.: B13210430
M. Wt: 219.30 g/mol
InChI Key: VWCHXFZXDYADGH-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-4-(methylthio)aniline is an organic compound that features a furan ring attached to an aniline moiety through a methylene bridge, with a methylthio group at the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-4-(methylthio)aniline typically involves the reaction of 4-(methylthio)aniline with furan-2-carbaldehyde in the presence of a reducing agent. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-4-(methylthio)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may require catalysts such as Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

N-(Furan-2-ylmethyl)-4-(methylthio)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein binding.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-4-(methylthio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and the aniline moiety can participate in various binding interactions, while the methylthio group may enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Furan-2-ylmethyl)aniline: Lacks the methylthio group, which may affect its reactivity and biological activity.

    N-(Furan-2-ylmethyl)-2-(methylthio)aniline: Similar structure but with the methylthio group at a different position, which can influence its chemical properties and applications.

Uniqueness

N-(Furan-2-ylmethyl)-4-(methylthio)aniline is unique due to the specific positioning of the methylthio group, which can significantly impact its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methylsulfanylaniline

InChI

InChI=1S/C12H13NOS/c1-15-12-6-4-10(5-7-12)13-9-11-3-2-8-14-11/h2-8,13H,9H2,1H3

InChI Key

VWCHXFZXDYADGH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)NCC2=CC=CO2

Origin of Product

United States

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